molecular formula C18H18N2O4S B2608432 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea CAS No. 2379975-67-2

1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea

Cat. No. B2608432
M. Wt: 358.41
InChI Key: KMSDQOWXKUVKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea, also known as DFTU, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been studied for its neuroprotective effects and potential to prevent the progression of diseases such as Alzheimer's and Parkinson's. In infectious diseases, 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been shown to have antiviral and antibacterial activity.

Mechanism Of Action

1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea disrupts the synthesis of DNA and RNA, leading to cell death in rapidly dividing cells such as cancer cells.

Biochemical And Physiological Effects

1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been shown to have both biochemical and physiological effects. Biochemically, 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea inhibits the activity of DHODH, leading to a decrease in the synthesis of pyrimidine nucleotides. Physiologically, 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress, and inhibit the replication of viruses and bacteria.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea in lab experiments is its high potency and specificity for DHODH inhibition. However, one limitation of using 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea. One area of interest is the development of 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea analogs with improved solubility and bioavailability. Another area of interest is the investigation of 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea in combination with other cancer therapies to improve treatment outcomes. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea in neurodegenerative and infectious diseases.

Synthesis Methods

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea involves the reaction of 2,3-dimethoxybenzaldehyde with 2-mercapto-4-(furan-3-yl)thiophenol in the presence of sodium hydroxide to form the intermediate product, 2-[(2,3-dimethoxyphenyl)formamido]-4-(furan-3-yl)thiophenol. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and ammonium chloride to form 1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea.

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-22-16-5-3-4-15(17(16)23-2)20-18(21)19-9-14-8-13(11-25-14)12-6-7-24-10-12/h3-8,10-11H,9H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSDQOWXKUVKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea

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